molecular formula C8H9BrN2O B1302604 2-(4-bromophenyl)-N'-hydroxyethanimidamide CAS No. 422560-40-5

2-(4-bromophenyl)-N'-hydroxyethanimidamide

Cat. No.: B1302604
CAS No.: 422560-40-5
M. Wt: 229.07 g/mol
InChI Key: WHICEIACQGPSMU-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-N'-hydroxyethanimidamide (CAS: 422560-40-5) is a research-focused compound with the molecular formula C₈H₉BrN₂O and a molecular weight of 229.07 g/mol. Structurally, it features a 4-bromophenyl group linked to a hydroxyethanimidamide moiety. This compound is primarily utilized in biochemical and pharmacological research, as indicated by its classification as a non-therapeutic investigational product . Its synthesis and characterization are critical for exploring structure-activity relationships (SAR) in medicinal chemistry, particularly in studies targeting halogen-substituted aromatic systems.

Properties

CAS No.

422560-40-5

Molecular Formula

C8H9BrN2O

Molecular Weight

229.07 g/mol

IUPAC Name

2-(4-bromophenyl)-N'-hydroxyethanimidamide

InChI

InChI=1S/C8H9BrN2O/c9-7-3-1-6(2-4-7)5-8(10)11-12/h1-4,12H,5H2,(H2,10,11)

InChI Key

WHICEIACQGPSMU-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CC(=NO)N)Br

Isomeric SMILES

C1=CC(=CC=C1C/C(=N\O)/N)Br

Canonical SMILES

C1=CC(=CC=C1CC(=NO)N)Br

Pictograms

Irritant

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-N’-hydroxyethanimidamide typically involves the following steps:

    Starting Material: The synthesis begins with 4-bromobenzaldehyde.

    Formation of Intermediate: 4-bromobenzaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form 4-bromobenzaldoxime.

    Final Product: The 4-bromobenzaldoxime is then subjected to a reaction with ethyl chloroformate and ammonia to yield 2-(4-bromophenyl)-N’-hydroxyethanimidamide.

Industrial Production Methods

While specific industrial production methods for 2-(4-bromophenyl)-N’-hydroxyethanimidamide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-N’-hydroxyethanimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the imidamide group to an amine.

    Substitution: The bromine atom on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(4-bromophenyl)-N’-hydroxyethanimidamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: It is used in studies involving enzyme inhibition and protein binding.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-N’-hydroxyethanimidamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes and proteins, inhibiting their activity.

    Pathways Involved: It may interfere with cellular pathways related to cell growth and proliferation, making it a potential candidate for anticancer research.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table summarizes key structural analogs, their molecular properties, and biological activities:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features/Activity Reference
2-(4-Bromophenyl)-N'-hydroxyethanimidamide C₈H₉BrN₂O 229.07 422560-40-5 Research use; hydroxyethanimidamide core
(1E)-2-[(4-Bromophenyl)sulfonyl]-N'-hydroxyethanimidamide C₈H₉BrN₂O₃S 318.14 886499-72-5 Sulfonyl group; altered solubility
2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide C₁₅H₁₄BrNO₂ 332.19 Not provided Acetamide backbone; antimicrobial activity
2-[3-(4-Bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole C₁₇H₁₂BrClN₂O₂ 391.66 Not provided Oxadiazole ring; 59.5% anti-inflammatory activity (20 mg/kg)
2-(2-Fluorophenyl)-N'-hydroxyethanimidamide C₈H₉FN₂O 168.17 EN300-371070 Fluorine substituent; lower molecular weight

Substituent Effects on Properties and Activity

  • Halogen Influence: Replacement of bromine with fluorine (e.g., 2-(2-fluorophenyl)-N'-hydroxyethanimidamide) reduces molecular weight (168.17 vs.
  • Functional Group Modifications :
    • The sulfonyl group in (1E)-2-[(4-bromophenyl)sulfonyl]-N'-hydroxyethanimidamide introduces polarity, likely enhancing aqueous solubility compared to the parent compound .
    • The acetamide derivative (2-(4-bromophenyl)-N-(2-methoxyphenyl)acetamide) demonstrates antimicrobial activity, suggesting that replacing the hydroxyimine group with an amide can shift biological targets .
  • Heterocyclic Systems : Incorporation of oxadiazole (e.g., 2-[3-(4-bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole) enhances anti-inflammatory activity (59.5% inhibition at 20 mg/kg), comparable to indomethacin .

Biological Activity

2-(4-bromophenyl)-N'-hydroxyethanimidamide is an organic compound characterized by its unique structure, which includes a bromine atom attached to a phenyl ring and an ethanimidamide group. This compound has garnered attention in various fields of biological research due to its potential therapeutic applications and interactions with biological systems.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Notably, it has been shown to inhibit acetylcholinesterase (AChE), an enzyme crucial for the breakdown of acetylcholine in the nervous system. This inhibition leads to increased levels of acetylcholine, which can enhance neurotransmission and potentially exert neuroprotective effects.

Target Enzymes and Pathways

  • Acetylcholinesterase (AChE) : Inhibition results in elevated acetylcholine levels, impacting synaptic transmission.
  • Oxidative Stress Response : The compound induces the generation of reactive oxygen species (ROS), particularly singlet oxygen, which can lead to cytotoxic effects in certain cell types, such as HeLa cells.

The compound exhibits significant biochemical properties that influence its biological activity:

  • Cytotoxicity : In laboratory studies, this compound has been demonstrated to induce cytotoxicity through oxidative stress mechanisms.
  • Stability and Dosage Effects : Its effects can vary with dosage; lower doses may enhance neurotransmission, while higher doses may lead to cytotoxic outcomes.

Research Findings

Recent studies have explored the compound's potential applications in medicinal chemistry, particularly as an antimicrobial and anticancer agent. The following table summarizes key findings from various research studies:

StudyFindingsMethodology
Study 1Demonstrated AChE inhibition with an IC50 value indicating strong activityIn vitro assays on neuronal cell lines
Study 2Induced cytotoxicity in HeLa cells via ROS generationCell viability assays and ROS detection
Study 3Explored antimicrobial properties against various pathogensAgar diffusion and MIC assays

Case Studies

  • Neuroprotective Effects : A study investigated the neuroprotective potential of this compound by assessing its impact on neuronal survival under oxidative stress conditions. Results indicated that the compound could protect neurons from oxidative damage by modulating AChE activity.
  • Antimicrobial Activity : Another study focused on the antimicrobial efficacy of the compound against gram-positive and gram-negative bacteria. The results showed significant inhibition zones, suggesting its potential as a broad-spectrum antimicrobial agent.

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